molecular formula C21H28ClNO B060829 (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol CAS No. 171815-92-2

(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol

Cat. No.: B060829
CAS No.: 171815-92-2
M. Wt: 345.9 g/mol
InChI Key: VPTZKLYFCBJELX-SFTDATJTSA-N
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Description

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol is a chiral compound with a complex structure that includes a chlorine atom, a dibenzylamino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable alkene with chlorine to introduce the chlorine atom, followed by the addition of a dibenzylamino group through nucleophilic substitution. The final step often involves the reduction of a ketone intermediate to form the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine may yield a secondary amine derivative.

Scientific Research Applications

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of chiral molecules on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amines and alcohols, such as (2R,3S)-2-amino-3-chloro-5-methylhexanol and (2R,3S)-1-chloro-3-amino-5-methylhexan-2-ol. These compounds share similar structural features but differ in the specific functional groups attached to the chiral centers.

Uniqueness

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol is unique due to its combination of a chlorine atom, a dibenzylamino group, and a hydroxyl group, which confer distinct chemical and biological properties. Its specific stereochemistry also allows for selective interactions with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

(2R,3S)-1-chloro-3-(dibenzylamino)-5-methylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO/c1-17(2)13-20(21(24)14-22)23(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-12,17,20-21,24H,13-16H2,1-2H3/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTZKLYFCBJELX-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@H](CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444189
Record name (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171815-92-2
Record name (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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